molecular formula C7H5NO B3391978 3-Ethynyl-pyridine 1-oxide CAS No. 49836-11-5

3-Ethynyl-pyridine 1-oxide

Cat. No. B3391978
CAS RN: 49836-11-5
M. Wt: 119.12 g/mol
InChI Key: VEORPOJZRSZZOX-UHFFFAOYSA-N
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Description

3-Ethynyl-pyridine is a heterocyclic compound with the empirical formula C7H5N . It is used as a building block in organic synthesis . The 1-oxide derivative of 3-Ethynyl-pyridine, also known as Pyridine, 3-ethynyl-, 1-oxide, has the CAS number 49836-11-5 .


Synthesis Analysis

The synthesis of pyridine derivatives, including 3-Ethynyl-pyridine 1-oxide, can be achieved through various methods. One approach involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This process yields 2-substituted pyridines. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines . Another method involves a base-promoted one-pot synthesis of pyridine derivatives via aromatic alkyne annulation using benzamides as the nitrogen source .


Molecular Structure Analysis

The molecular structure of 3-Ethynyl-pyridine consists of a pyridine ring with an ethynyl group attached at the 3-position . The molecular weight is 103.12 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 3-Ethynyl-pyridine 1-oxide can be quite diverse. For instance, the reaction of 3-substituted pyridine 1-oxides with phosphoryl chloride yields 3-substituted 2-chloropyridines when a strongly electron-withdrawing group is substituted at the 3-position . Another interesting reaction is the inverse hydroboration of pyridine with a diboron compound and a proton source, which has been realized under simple basic and catalyst-free conditions .


Physical And Chemical Properties Analysis

3-Ethynyl-pyridine has a boiling point of 83-84 °C/30 mmHg and a melting point of 39-40 °C . The SMILES string representation of the molecule is C#Cc1cccnc1 .

Safety And Hazards

3-Ethynyl-pyridine is classified as a flammable solid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

Future Directions

The future directions in the study of 3-Ethynyl-pyridine 1-oxide and related compounds could involve further exploration of their synthesis methods, chemical reactions, and applications. For instance, the development of new protocols for the one-pot formation of 3,5-diaryl pyridines from aromatic terminal alkynes and benzamide promoted by Cs2CO3 in sulfolane . Additionally, the study of the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory could provide valuable insights .

properties

IUPAC Name

3-ethynyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-7-4-3-5-8(9)6-7/h1,3-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEORPOJZRSZZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C[N+](=CC=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719390
Record name 3-Ethynyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-pyridine 1-oxide

CAS RN

49836-11-5
Record name 3-Ethynyl-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-ethynylpyridine in methylene chloride (5 mL/mmol) at room temperature was added m-chloroperoxybenzoic acid (m-CPBA, 70% purity, 1.2 eq) and the resulting mixture was stirred for 2 hours. A further amount of m-CPBA was added (0.25 eq) and stirring was continued for 1 hour. Calcium hydroxide was added (2 eq) and after 15 minutes the mixture was filtered through celite and the filtrate was evaporated. The solid residue was stirred in ether for 3 hours and filtered to afford the 3-ethynylpyridine N-oxide compound as a white solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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